1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane
Overview
Description
1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane is an organophosphorus compound with the molecular formula C({35})H({42})P(_{2}). It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis. This compound is known for its ability to stabilize metal complexes, which are essential in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with bis(3,5-dimethylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:
Reactants: 1,3-dibromopropane and bis(3,5-dimethylphenyl)phosphine.
Base: Sodium hydride (NaH).
Solvent: Tetrahydrofuran (THF).
Conditions: The reaction mixture is stirred at room temperature for several hours.
The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure or advanced chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium(II) chloride or nickel(II) chloride in solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Other phosphine ligands or halide salts in polar solvents.
Major Products
Metal Complexes: Such as palladium(II) or nickel(II) complexes.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphines: From ligand exchange reactions.
Scientific Research Applications
1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane has numerous applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions like the Suzuki-Miyaura and Kumada reactions.
Biology: Investigated for its potential in stabilizing metal complexes that can act as enzyme mimics or inhibitors.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to form stable metal complexes.
Mechanism of Action
The mechanism by which 1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane exerts its effects primarily involves its role as a ligand. It coordinates with metal centers through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand with similar coordination properties but different steric and electronic effects.
1,3-Bis(diphenylphosphino)propane (DPPP): Similar backbone but with different substituents on the phosphorus atoms.
1,4-Bis(diphenylphosphino)butane (DPPB): Longer carbon chain, affecting the flexibility and coordination geometry.
Uniqueness
1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane is unique due to its bulky 3,5-dimethylphenyl groups, which provide steric hindrance and influence the electronic properties of the metal complexes it forms. This can lead to enhanced stability and selectivity in catalytic reactions compared to other similar ligands.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various fields, from catalysis to drug development.
Properties
IUPAC Name |
3-bis(3,5-dimethylphenyl)phosphanylpropyl-bis(3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42P2/c1-24-12-25(2)17-32(16-24)36(33-18-26(3)13-27(4)19-33)10-9-11-37(34-20-28(5)14-29(6)21-34)35-22-30(7)15-31(8)23-35/h12-23H,9-11H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPOLASIBOJBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400568 | |
Record name | 1,3-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-36-4 | |
Record name | 1,3-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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